Cas no 14087-71-9 (3-Oxabicyclo[4.1.0]heptan-2-one,4,4,7,7-tetramethyl-, (1S-cis)- (9CI))

3-Oxabicyclo[4.1.0]heptan-2-one,4,4,7,7-tetramethyl-, (1S-cis)- (9CI) structure
14087-71-9 structure
商品名:3-Oxabicyclo[4.1.0]heptan-2-one,4,4,7,7-tetramethyl-, (1S-cis)- (9CI)
CAS番号:14087-71-9
MF:C10H16O2
メガワット:168.23284
MDL:MFCD00142699
CID:212896
PubChem ID:7157072

3-Oxabicyclo[4.1.0]heptan-2-one,4,4,7,7-tetramethyl-, (1S-cis)- (9CI) 化学的及び物理的性質

名前と識別子

    • 3-Oxabicyclo[4.1.0]heptan-2-one,4,4,7,7-tetramethyl-, (1S-cis)- (9CI)
    • (1S)-CHRYSANTHEMOLACTONE
    • CHRYSANTHEMOLACTONE, (1S)-(RG)
    • (-)-Dihydrochrysanthemolactone
    • (1R)-Chrysanthemolactone
    • 3-Oxabicyclo[4.1.0]heptan-2-one, 4,4,7,7-tetramethyl-
    • 4,4,7,7-Tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one
    • AC1LCANY
    • AC1Q6HBW
    • AGN-PC-01LRLC
    • CTK4C2375
    • CHRYSANTHEMOLACTONE, (1S)-
    • (1S,3R)-4,4,7,7-TRIMETHYL-3-OXABICYCLO[4.1.0]HEPTAN-2-ONE
    • (1S)-CHRYSANTHEMOLACTONE 99+%
    • 2-OCTADECENYLSUCCINICANHYDRIDE
    • 14087-71-9
    • 3-Oxabicyclo[4.1.0]heptan-2-one, 4,4,7,7-tetramethyl-, (1S-cis)- (9CI)
    • DTXSID801170288
    • 3-Oxabicyclo[4.1.0]heptan-2-one, 4,4,7,7-tetramethyl-, (1S-cis)-
    • AKOS040760966
    • MDL: MFCD00142699
    • インチ: InChI=1S/C10H16O2/c1-9(2)5-6-7(8(11)12-9)10(6,3)4/h6-7H,5H2,1-4H3/t6-,7-/m1/s1
    • InChIKey: XAKBEOUVVTWXNF-RNFRBKRXSA-N
    • ほほえんだ: CC1(OC(=O)[C@H]2[C@H](C2(C)C)C1)C

計算された属性

  • せいみつぶんしりょう: 168.11500
  • どういたいしつりょう: 168.115
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 240
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26.3
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: 使用できません
  • 密度みつど: 0.992±0.06 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 83 ºC
  • ふってん: 235.6±8.0 ºC (760 Torr),
  • フラッシュポイント: 90.1±15.9 ºC,
  • 屈折率: 1.5070 (estimate)
  • ようかいど: 微溶性(1.6 g/l)(25ºC)、
  • PSA: 26.30000
  • LogP: 1.98410
  • ようかいせい: 使用できません

3-Oxabicyclo[4.1.0]heptan-2-one,4,4,7,7-tetramethyl-, (1S-cis)- (9CI) セキュリティ情報

  • セキュリティの説明: S24/25
  • セキュリティ用語:S24/25
  • ちょぞうじょうけん:0-6°C

3-Oxabicyclo[4.1.0]heptan-2-one,4,4,7,7-tetramethyl-, (1S-cis)- (9CI) 税関データ

  • 税関コード:2932209090
  • 税関データ:

    中国税関コード:

    2932209090

    概要:

    2932209090.その他のラクトン。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2932209090。その他のラクトン。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

3-Oxabicyclo[4.1.0]heptan-2-one,4,4,7,7-tetramethyl-, (1S-cis)- (9CI) 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TargetMol Chemicals
TN2671-10 mg
(1S)-Chrysanthemolactone
14087-71-9 98%
10mg
¥ 1,070 2023-07-11
abcr
AB165509-10 mg
(1S)-Chrysanthemolactone
14087-71-9
10 mg
€119.00 2023-07-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S55240-10mg
3,3,7,7-tetramethyl-4-oxabicyclo[4.1.0]heptan-5-one
14087-71-9
10mg
¥1108.0 2021-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN2671-1 mg
(1S)-Chrysanthemolactone
14087-71-9
1mg
¥940.00 2022-04-26
TargetMol Chemicals
TN2671-10mg
(1S)-Chrysanthemolactone
14087-71-9
10mg
¥ 1070 2024-07-20
abcr
AB165509-10mg
(1S)-Chrysanthemolactone; .
14087-71-9
10mg
€119.00 2025-02-18
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN2671-10mg
(1S)-Chrysanthemolactone
14087-71-9
10mg
¥ 1070 2023-09-08
TargetMol Chemicals
TN2671-1 ml * 10 mm
(1S)-Chrysanthemolactone
14087-71-9
1 ml * 10 mm
¥ 820 2024-07-20
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN2671-1 mL * 10 mM (in DMSO)
(1S)-Chrysanthemolactone
14087-71-9
1 mL * 10 mM (in DMSO)
¥ 820 2023-09-08
TargetMol Chemicals
TN2671-1 mL * 10 mM (in DMSO)
(1S)-Chrysanthemolactone
14087-71-9 98%
1 mL * 10 mM (in DMSO)
¥ 820 2023-09-15

3-Oxabicyclo[4.1.0]heptan-2-one,4,4,7,7-tetramethyl-, (1S-cis)- (9CI) 関連文献

3-Oxabicyclo[4.1.0]heptan-2-one,4,4,7,7-tetramethyl-, (1S-cis)- (9CI)に関する追加情報

Compound CAS No. 14087-71-9: 3-Oxabicyclo[4.1.0]heptan-2-one,4,4,7,7-tetramethyl-, (1S-cis)- (9CI)

The compound with CAS No. 14087-71-9, known as 3-Oxabicyclo[4.1.0]heptan-2-one,4,4,7,7-tetramethyl-, (1S-cis)- (9CI), is a highly specialized organic molecule with a unique bicyclic structure. This compound belongs to the class of bicyclic ketones and has garnered significant attention in both academic and industrial research due to its potential applications in drug discovery and advanced materials science.

The bicyclo[4.1.0]heptan framework of this compound is a key structural feature that contributes to its stability and reactivity. The presence of the oxabicyclo group introduces additional electronic complexity, making it a valuable substrate for various organic transformations. Recent studies have highlighted its role in the synthesis of bioactive molecules, particularly in the development of novel antibiotics and anti-inflammatory agents.

One of the most notable aspects of this compound is its stereochemistry, specifically the (1S-cis) configuration. This stereochemical arrangement plays a critical role in determining the compound's biological activity and selectivity. Researchers have employed advanced computational methods to study the stereochemical properties of this compound, shedding light on its potential interactions with biological targets such as enzymes and receptors.

The synthesis of 3-Oxabicyclo[4.1.0]heptan-2-one involves a multi-step process that combines traditional organic chemistry techniques with modern catalytic methods. Recent advancements in asymmetric catalysis have enabled the efficient preparation of this compound with high enantiomeric excess, making it more accessible for large-scale applications.

In terms of applications, this compound has shown promise in the field of materials science as a precursor for the development of advanced polymers and nanomaterials. Its rigid bicyclic structure provides excellent mechanical properties when incorporated into polymer networks, making it a candidate for high-performance materials used in aerospace and electronics industries.

Furthermore, the tetramethyl substituents on the bicyclic framework enhance the compound's lipophilicity and solubility in organic solvents. These properties are advantageous in drug delivery systems where controlled release and targeted delivery are critical factors.

Recent research has also explored the use of this compound in click chemistry reactions due to its ability to act as a versatile building block for constructing complex molecular architectures. The combination of its unique structure and functional groups makes it an ideal candidate for modular synthesis strategies.

In conclusion, 3-Oxabicyclo[4.1.0]heptan-2-one, with CAS No. 14087-71-9, is a versatile and intriguing molecule that continues to be at the forefront of chemical research. Its distinctive structure and properties offer numerous opportunities for innovation across various scientific disciplines.

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